3-Methyl-5-(trifluoromethoxy)cinnamic acid

描述

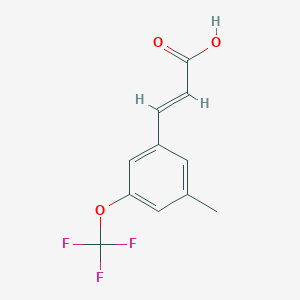

3-Methyl-5-(trifluoromethoxy)cinnamic acid is a fluorinated cinnamic acid derivative characterized by a methyl group at position 3 and a trifluoromethoxy (OCF₃) group at position 5 on the phenyl ring, attached to a cinnamic acid (propenoic acid) backbone.

Structure

2D Structure

属性

IUPAC Name |

(E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZRCOZMDWHRL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

The exact mode of action of 3-Methyl-5-(trifluoromethoxy)cinnamic acid is currently unknown due to the lack of specific studies on this compound. It is known that cinnamic acid derivatives can interact with various biological targets, potentially influencing cellular processes.

Biochemical Pathways

Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids

Result of Action

Some cinnamic acid derivatives have been reported to exhibit sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with biological targets.

生物活性

3-Methyl-5-(trifluoromethoxy)cinnamic acid is a derivative of cinnamic acid, which possesses a variety of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C11H10F3O3

- CAS Number : 1005378-68-6

The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that cinnamic acid derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that modifications can enhance their cytotoxic effects against various cancer cell lines.

- Case Study : A structural analogue of cinnamic acid demonstrated an IC50 value of 0.50 µM against A549 lung cancer cells, indicating potent anticancer activity . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

Cinnamic acid derivatives are known for their antimicrobial properties. The introduction of electron-withdrawing groups like trifluoromethoxy may enhance these effects.

- Research Findings : A study highlighted that cinnamic acids exhibit antibacterial and antifungal activities, with derivatives showing improved potency against resistant strains . The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation.

Antioxidant Activity

Cinnamic acids are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

- Mechanism : The antioxidant activity is often attributed to the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thereby stabilizing them . The presence of the trifluoromethoxy group may enhance this property by altering the electron density around the aromatic system.

Structure-Activity Relationship (SAR)

The biological activity of cinnamic acid derivatives is heavily influenced by their structural modifications.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| TMCA Ester | Various substitutions | 17.22 - 0.50 | Antitumor |

| This compound | Trifluoromethoxy substitution | TBD | Potentially anticancer |

This table summarizes findings from studies on related compounds, suggesting that similar modifications could yield promising bioactive candidates.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : Studies indicate that certain cinnamic acids can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds may protect cells from oxidative damage.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and cancer. Its trifluoromethoxy group significantly enhances biological activity, making it valuable in drug formulation .

Anticancer Properties

Research indicates that derivatives of cinnamic acid, including 3-Methyl-5-(trifluoromethoxy)cinnamic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 0.15 to 17.22 μM against different cancerous cell lines, indicating effective inhibition of cell proliferation .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in developing agrochemicals, enhancing pest control efficacy and plant growth regulation. The trifluoromethoxy group contributes to improved stability and effectiveness in field applications .

Plant Growth Regulation

Studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria affecting crops, thus promoting healthier plant growth and yield .

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique properties provide specific thermal and chemical resistance, making it suitable for various industrial applications .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a valuable building block in organic synthesis, enabling chemists to create complex molecules efficiently. Its distinct structure allows for diverse reactions beneficial in synthetic pathways .

Environmental Studies

Impact Assessment of Fluorinated Compounds

Research is ongoing to assess the environmental impact and behavior of this compound, particularly regarding the degradation of fluorinated compounds in ecosystems. Understanding its environmental fate is crucial for evaluating its safety and sustainability .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting inflammation and cancer; exhibits anticancer properties. |

| Agricultural Chemistry | Used in agrochemical formulations for pest control; promotes plant growth regulation. |

| Material Science | Explored for developing advanced materials with thermal and chemical resistance properties. |

| Organic Synthesis | Valuable building block for creating complex molecules; enables diverse synthetic pathways. |

| Environmental Studies | Investigated for environmental impact; assesses degradation behavior in ecosystems. |

Case Studies

- Antitumor Effects in Cell Lines : A study highlighted the significant cytotoxicity of similar cinnamic acid derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

- Bacterial Resistance Studies : Investigations into synthesized anilides from this compound showed promising results against resistant bacterial strains, paving the way for new antimicrobial therapies .

- Growth Inhibition Studies : Research on the growth inhibition effects of derivatives on pathogenic bacteria affecting crops indicated enhanced efficacy compared to traditional agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s key differentiator is the trifluoromethoxy group (OCF₃) , which contrasts with analogs bearing trifluoromethyl (CF₃) or other halogenated groups. Below is a detailed comparison:

3-Methyl-5-(trifluoromethyl)cinnamic Acid (CAS 1092460-62-2)

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.18

- Substituents : 3-CH₃, 5-CF₃

- Key Differences: The CF₃ group is less polar than OCF₃, reducing solubility in polar solvents . Applications: Used in organic synthesis for its stability under harsh conditions .

3-Fluoro-5-(trifluoromethoxy)cinnamic Acid (CAS 1353001-72-5)

- Molecular Formula : C₁₀H₆F₄O₃

- Molecular Weight : 250.149

- Substituents : 3-F, 5-OCF₃

- Key Differences :

trans-3-Fluoro-5-(trifluoromethyl)cinnamic Acid (CAS 575469-96-4)

- Molecular Formula : C₁₀H₆F₄O₂

- Molecular Weight : 234.148

- Substituents : 3-F, 5-CF₃ (trans-configuration)

- Key Differences :

Functional Group Variations

3-Methyl-5-(trifluoromethoxy)phenylacetic Acid (H32942)

- Molecular Formula : C₁₀H₉F₃O₃

- Molecular Weight : 234.17

- Key Differences :

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile (H32385)

Data Table: Comparative Properties

*Estimated based on analogous structures.

准备方法

Aldol Condensation as the Core Synthetic Strategy

The primary and most efficient route to synthesize trifluoromethyl-substituted cinnamic acids involves one-step aldol condensation between a substituted benzaldehyde and an aldehyde or ketone, catalyzed by a base. This approach is characterized by:

- Starting materials: Substituted benzaldehyde (e.g., m-trifluoromethylbenzaldehyde analogues) and acetaldehyde or other aldehydes.

- Catalysts: Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF), methyl alcohol, or methyl tertiary butyl ether (MTBE).

- Conditions: Mild temperatures (room temperature, 20–25°C), reaction times spanning 24–48 hours.

This method yields high purity products (>98% by HPLC) with good yields (~70-75%) and is amenable to scale-up for industrial production due to its simplicity and mild conditions.

Example from Related Compound Synthesis:

| Parameter | Details |

|---|---|

| Starting Material | m-Trifluoromethylbenzaldehyde (0.1 mol) |

| Aldehyde | Acetaldehyde (0.25 mol) |

| Catalyst | DBU (0.02 mol, molar ratio 1:5 with aldehyde) |

| Solvent | Tetrahydrofuran (68 mL) |

| Temperature | 20–25°C |

| Reaction Time | 48 hours |

| Purification | Vacuum distillation, acid-base extraction |

| Yield | 75% |

| Purity (HPLC) | 98.5% |

This method avoids the use of expensive and hazardous reagents like red aluminum, which are common in older, longer synthetic routes.

Alternative Routes Involving Mixed Anhydrides and Reduction Steps

Another preparation approach involves multi-step synthesis, including:

- Formation of mixed anhydrides by reacting the cinnamic acid derivative with alkyl chloroformates in the presence of bases such as triethylamine or potassium carbonate.

- Subsequent reduction or transformation steps using reducing agents like sodium borohydride combined with boron trifluoride etherate or lithium aluminum hydride.

- Hydrogenation steps using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere to reduce double bonds or convert intermediates.

These methods are typically used when further functional group transformations are required or when preparing intermediates for complex molecules like cinacalcet hydrochloride.

| Step | Reagents/Conditions |

|---|---|

| Mixed anhydride formation | Alkyl chloroformate, triethylamine, ethyl acetate or toluene, 0–5°C |

| Reduction | Sodium borohydride + boron trifluoride etherate, THF, 25–80°C, 2–25 hours |

| Hydrogenation | Pd/C catalyst, methanol or ethanol or THF, 1–10 kg/cm² H₂ pressure, room temp |

| Work-up | Filtration, solvent evaporation, extraction |

This process is more complex but offers versatility for producing related compounds and intermediates with high purity and yield suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Feature | Aldol Condensation Method | Mixed Anhydride & Reduction Method |

|---|---|---|

| Number of Steps | 1 (direct condensation) | Multiple (anhydride formation, reduction, hydrogenation) |

| Catalyst/Base Used | DBU, triethylamine, diisopropylethylamine | Triethylamine, potassium carbonate for anhydride; Pd/C for hydrogenation |

| Solvents | THF, methanol, MTBE | Ethyl acetate, toluene, THF, methanol |

| Reaction Conditions | Mild temperature (20–25°C), 24–48 hours | Low temperature for anhydride formation (0–5°C), elevated for reduction (25–80°C) |

| Yield | ~70–75% | High yields reported, but more complex |

| Purity | >98% (HPLC) | High purity achievable |

| Industrial Suitability | High, due to simplicity and mild conditions | Suitable for complex syntheses, pharmaceutical scale |

| Use of Hazardous Reagents | Avoids red aluminum | Uses reducing agents and hydrogenation catalysts |

Research Findings and Notes

- The aldol condensation method is favored for its short synthetic route , gentle reaction conditions , and high purity yields , making it suitable for large-scale industrial production.

- The mixed anhydride and reduction approach, while more complex, provides access to intermediates necessary for further synthetic elaboration, such as in the synthesis of cinacalcet hydrochloride, a pharmaceutical compound.

- The choice of catalyst and solvent critically affects yield and purity; DBU and THF have shown excellent results in aldol condensation.

- Reaction monitoring by HPLC is essential to determine the completion of the condensation and ensure high product purity.

- Post-reaction work-up typically involves vacuum distillation to remove solvents and excess reagents, followed by acid-base extraction to isolate the product.

常见问题

Q. Key considerations :

- Purify intermediates via column chromatography or recrystallization to minimize byproducts.

- Monitor reaction progress using TLC or HPLC to ensure complete conversion of aldehydes to cinnamic acids .

(Basic) How can researchers validate the purity and structural integrity of this compound?

Validation requires a combination of analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254–280 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm structural assignments via H and C NMR. The trifluoromethoxy group (-OCF) appears as a singlet in F NMR at ~−58 ppm .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion [M-H] at m/z 248.05 (calculated for CHFO) .

(Advanced) What strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in biological efficacy (e.g., antioxidant vs. pro-oxidant effects) often arise from:

- Experimental conditions : Varying pH, solvent systems, or cell culture media can alter compound stability and reactivity .

- Bioavailability : Low solubility in aqueous systems may reduce in vivo activity despite strong in vitro results. Use solubility enhancers (e.g., cyclodextrins) or prodrug formulations .

- Metabolic interference : Assess metabolite profiles via LC-MS to identify active or inactive derivatives in different models .

Recommendation : Replicate studies under standardized conditions (e.g., ISO guidelines) and include positive/negative controls to contextualize results .

(Advanced) How does the trifluoromethoxy group influence the structure-activity relationship (SAR) of cinnamic acid derivatives?

The -OCF group enhances:

- Lipophilicity : Increases membrane permeability, as evidenced by logP values ~2.5–3.0 (vs. ~1.8 for unsubstituted cinnamic acid) .

- Electron-withdrawing effects : Stabilizes the carboxylic acid moiety, altering pKa (~3.8 vs. ~4.4 for cinnamic acid) and binding affinity to targets like histone deacetylases (HDACs) .

- Metabolic resistance : The C-F bond resists enzymatic degradation, prolonging half-life in vivo .

Q. Experimental validation :

- Compare IC values of trifluoromethoxy derivatives vs. methoxy or hydroxyl analogues in enzyme inhibition assays .

- Perform molecular docking to assess interactions with hydrophobic enzyme pockets .

(Advanced) What in vitro models are optimal for studying the neuroprotective potential of this compound?

Prioritize models mimicking neurodegenerative pathways:

- SH-SY5Y cells : Treat with amyloid-β or rotenone to induce oxidative stress; measure ROS suppression via DCFH-DA fluorescence .

- Primary neuronal cultures : Assess inhibition of tau hyperphosphorylation using Western blot (e.g., AT8 antibody) .

- Microglial BV-2 cells : Quantify anti-inflammatory effects by ELISA (TNF-α, IL-6) after LPS stimulation .

Controls : Include reference compounds (e.g., curcumin for antioxidant activity) and validate results with siRNA knockdown of target pathways .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Seek medical attention if irritation persists .

- Waste disposal : Collect residues in sealed containers labeled for halogenated organic waste .

(Advanced) How can researchers design dose-response studies to evaluate the hepatotoxicity of this compound?

- In vitro : Use HepG2 cells or primary hepatocytes. Measure ALT/AST release (colorimetric assays) and mitochondrial membrane potential (JC-1 staining) after 24–72h exposure .

- In vivo : Administer doses (1–100 mg/kg) to rodents via oral gavage for 28 days. Perform histopathology (H&E staining) and serum biochemistry (bilirubin, ALP) .

- Mechanistic analysis : Profile CYP450 isoforms (e.g., CYP3A4) via qPCR to identify metabolic stressors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。